Bienvenue dans la boutique en ligne BenchChem!

N-(thiophen-2-yl)morpholine-4-carboxamide

Fragment-based drug discovery Ligand efficiency Scaffold optimization

N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9, molecular formula C₉H₁₂N₂O₂S, molecular weight 212.27 g/mol) is a heterocyclic building block belonging to the thiophene-2-carboxamide class, in which a morpholine ring is linked via a urea-type carbonyl to a 2-aminothiophene moiety. Its computed physicochemical properties—XLogP3 of 0.7, topological polar surface area (TPSA) of 69.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it in a favorable region of drug-like chemical space distinct from more lipophilic or heavily substituted analogs.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 74729-72-9
Cat. No. B2372268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-yl)morpholine-4-carboxamide
CAS74729-72-9
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESC1COCCN1C(=O)NC2=CC=CS2
InChIInChI=1S/C9H12N2O2S/c12-9(10-8-2-1-7-14-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12)
InChIKeySIECBMCGZHXGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9): Core Scaffold Identity and Procurement Baseline


N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9, molecular formula C₉H₁₂N₂O₂S, molecular weight 212.27 g/mol) is a heterocyclic building block belonging to the thiophene-2-carboxamide class, in which a morpholine ring is linked via a urea-type carbonyl to a 2-aminothiophene moiety [1]. Its computed physicochemical properties—XLogP3 of 0.7, topological polar surface area (TPSA) of 69.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—place it in a favorable region of drug-like chemical space distinct from more lipophilic or heavily substituted analogs [1]. The compound is listed in the SPECS screening compound library and is commercially available from multiple suppliers for research use .

Why Generic Substitution Fails for N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9) in Research Procurement


Thiophene carboxamide derivatives are not functionally interchangeable. The specific connectivity in N-(thiophen-2-yl)morpholine-4-carboxamide—a morpholine-4-carboxamide directly N-linked to the thiophene 2-position—creates a distinct hydrogen-bonding and conformational profile compared to analogs where the morpholine is attached via an ethyl linker, a phenyl spacer, or at the thiophene 3-position [1]. The patent literature identifies this precise substitution pattern as critical for IKK-2 kinase inhibition: thiophene carboxamides bearing a directly attached morpholine or related saturated heterocycle at the carboxamide nitrogen form the core pharmacophore of a series claimed by AstraZeneca for anti-inflammatory and oncology applications [2]. Substituting a 2-phenyl-morpholine analog (MW 288.37) or a 2-(3,5-dichlorophenyl) analog (MW 347.26) alters molecular weight by ≥36%, introducing steric bulk and lipophilicity that change target engagement profiles [1]. For fragment-based screening and scaffold-hopping campaigns, the unsubstituted parent compound provides the minimal pharmacophoric core required for reliable SAR expansion.

Quantitative Comparative Evidence for N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9) Versus Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over 2-Aryl-Substituted Analogs

N-(Thiophen-2-yl)morpholine-4-carboxamide possesses a molecular weight of 212.27 Da, which is 26.4% lower than the 2-phenyl analog (MW 288.37) and 38.9% lower than the 2-(3,5-dichlorophenyl) analog (MW 347.26), as computed from their respective molecular formulae [1]. In the context of fragment-based drug discovery, compounds with MW < 250 Da are classified as fragments, whereas the aryl-substituted analogs exceed this threshold and are considered lead-like or drug-like [2]. This lower molecular weight, combined with only one rotatable bond (versus two in the phenyl analog), gives the parent compound superior ligand efficiency potential: any binding affinity it achieves is distributed over fewer heavy atoms (14 vs. 20–25), yielding a higher ligand efficiency index (LE = −RT ln(Kd)/N_heavy) if comparable potency is attained [1].

Fragment-based drug discovery Ligand efficiency Scaffold optimization

Lipophilicity Differentiation (XLogP3) Relative to Halogenated and Arylated Analogs

The computed XLogP3 of N-(thiophen-2-yl)morpholine-4-carboxamide is 0.7, which places it in a hydrophilicity range generally associated with favorable aqueous solubility and lower non-specific protein binding [1]. In contrast, the 2-phenyl analog introduces a phenyl ring that increases computed logP by an estimated 1.5–2.0 log units, while the 2-(3,5-dichlorophenyl) analog adds two chlorine atoms and a phenyl ring, increasing logP by approximately 2.5–3.5 log units [1]. Within the IKK-2 inhibitor patent family exemplified by AstraZeneca's JP4571800B2, the active compounds consistently incorporate polar substituents (urea, amide, morpholine) to maintain aqueous solubility, suggesting that excessive lipophilicity in this chemotype may compromise both solubility and kinase selectivity [2]. The parent compound's XLogP3 of 0.7 is consistent with the physicochemical profile of the most developable leads in this series.

Lipophilicity ADME prediction Solubility

Hydrogen Bond Donor Count Advantage for Permeability and Selectivity Versus Amide-Linked Analogs

N-(Thiophen-2-yl)morpholine-4-carboxamide contains exactly one hydrogen bond donor (HBD, the urea NH), with three hydrogen bond acceptors (HBA: morpholine oxygen, urea carbonyl, thiophene sulfur) [1]. This HBD count of 1 falls within the optimal range for oral bioavailability (HBD ≤ 3) and CNS penetration (HBD ≤ 1) per the rule-of-five and CNS MPO scoring systems, respectively [2]. Analogs such as N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide (CAS 1603558-66-2) and N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide (CAS 304508-62-1) also have HBD = 1 but differ in the spatial positioning of the morpholine relative to the thiophene ring, altering the distance between HBD and HBA pharmacophoric features by 1–3 Å, which can affect kinase hinge-region binding geometry [1].

Hydrogen bonding Membrane permeability Kinase selectivity

Scaffold Classification Within IKK-2 Kinase Inhibitor Patent Space: Direct Morpholine-Urea Motif

The AstraZeneca patent family (JP4571800B2, WO 03/037886) explicitly claims thiophene carboxamides of formula (I) as IKK-2 inhibitors, where the carboxamide nitrogen is directly substituted with a morpholine, piperidine, or pyrrolidine ring [1]. N-(Thiophen-2-yl)morpholine-4-carboxamide matches this Markush scaffold precisely: A = direct bond, X = O (morpholine oxygen), and the thiophene ring is unsubstituted at positions R1–R3. This distinguishes it from substituted thiophene carboxamides such as CAY10657 (CAS 494772-86-0, MW 360.4), which bears a 3-ureido and 5-(morpholinomethyl)phenyl substitution on the thiophene core and is characterized as an IKKβ inhibitor . The unsubstituted parent compound thus serves as the minimal pharmacophoric core from which the more elaborate IKK-2 inhibitors were derived, making it valuable for scaffold-hopping studies and for establishing baseline SAR in this target class.

IKK-2 inhibition Kinase patent landscape Scaffold novelty

Rotatable Bond Restriction Versus Flexible-Linker Analogs: Conformational Pre-Organization

N-(Thiophen-2-yl)morpholine-4-carboxamide contains only one rotatable bond—the C(=O)–N(thiophene) bond connecting the morpholine urea to the thiophene ring [1]. This contrasts with flexible-linker analogs such as N-[(thiophen-2-yl)methyl]morpholine-4-carboxamide (CAS 1603558-66-2), which introduces a methylene spacer adding one rotatable bond (total = 2), and N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide (CAS 304508-62-1), which adds an ethylene spacer (total = 3 rotatable bonds) [1]. Each additional rotatable bond increases the conformational entropy penalty upon target binding by approximately 0.5–1.5 kcal/mol, assuming binding freezes the rotor [2]. The parent compound's conformational rigidity may translate into improved binding affinity for targets where the bioactive conformation matches the ground-state geometry, particularly in kinase hinge-binding pockets that favor planar, rigid scaffolds.

Conformational restriction Entropic binding penalty Scaffold rigidity

Aqueous Solubility Prediction Advantage Over Halogenated Analogs

Based on the computed logP of 0.7, a TPSA of 69.8 Ų, and MW of 212.27, the estimated aqueous solubility of N-(thiophen-2-yl)morpholine-4-carboxamide using the General Solubility Equation (GSE: log S = 0.5 − 0.01(MP − 25) − logP) predicts log S ≈ −1.8 to −2.2 (approximately 1–3 mg/mL), assuming a melting point of 120–160 °C typical of this chemotype [1]. This is substantially higher than the predicted solubility of the 2-(3,5-dichlorophenyl) analog, where the addition of two chlorine atoms and a phenyl ring (increasing logP by ~2.5–3.5 units) would reduce predicted solubility by approximately 2–3 orders of magnitude to log S ≈ −4.5 to −5.5 (approximately 1–10 µg/mL) [1]. Poor solubility of heavily substituted analogs can lead to false negatives in biochemical assays due to compound precipitation at screening concentrations (typically 10–30 µM), a risk that is lower for the more soluble parent scaffold [2].

Aqueous solubility Formulation Assay interference

Optimal Procurement and Research Application Scenarios for N-(Thiophen-2-yl)morpholine-4-carboxamide (CAS 74729-72-9)


Fragment-Based Lead Discovery (FBLD) Against Kinase Targets

With MW of 212.27 Da, XLogP3 of 0.7, and only one rotatable bond, this compound satisfies the 'Rule of Three' for fragment libraries (MW < 250, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its IKK-2 pharmacophore match positions it as a viable fragment hit for kinases within the IKK family or for broader kinase panel screening via scaffold hopping [2]. Procurement for fragment libraries benefits from the compound's low molecular complexity—any binding detected by SPR, TSA, or X-ray crystallography yields structurally tractable starting points with ample vectors for chemical expansion. In head-to-head fragment library design, this compound offers the minimal kinase hinge-binding motif without the confounding steric effects of phenyl or halogen substituents present in larger analogs.

Scaffold-Hopping Starting Point for IKK-2 Inhibitor Programs

The direct structural match to the AstraZeneca IKK-2 inhibitor Markush scaffold (JP4571800B2) [1] establishes this compound as the parent core for a series of patented anti-inflammatory and oncology compounds. Research groups aiming to develop novel IKK-2 inhibitors with differentiated IP can use this compound as a baseline for systematic SAR exploration—introducing substitutions at the thiophene 3-, 4-, and 5-positions to probe selectivity versus the published CAY10657 chemotype (which has a 3-ureido-5-aryl substitution pattern) [2]. The compound's predicted aqueous solubility advantage over di-chlorinated analogs ensures that initial SAR studies can be conducted at screening-relevant concentrations without solubility artifacts.

Computational Chemistry and In Silico Screening Campaigns

The compound's single rotatable bond and modest molecular weight make it computationally tractable for high-throughput virtual screening (HTVS), molecular dynamics (MD) simulations, and free energy perturbation (FEP) calculations [1]. Its computed properties—XLogP3 0.7, TPSA 69.8 Ų, HBD 1, HBA 3—are fully characterized in PubChem, enabling immediate use in pharmacophore modeling and QSAR model building without the need for experimental property determination [2]. Compared to larger, flexible-linker analogs with 2–3 rotatable bonds, this rigid scaffold generates fewer conformers per molecule, reducing the computational cost of ensemble docking by approximately 50–70% while maintaining pharmacophoric relevance to the IKK-2 target class.

Chemical Biology Probe Development via the Urea Linkage

The urea-type C(=O)–NH–thiophene linkage provides a metabolically stable connection between the morpholine and thiophene moieties, resistant to hydrolysis by plasma esterases and amidases that would cleave ester or simple amide linkages [1]. This stability is advantageous for chemical biology applications requiring incubation in cellular media or plasma over extended time courses (24–72 h). Furthermore, the single HBD of the urea NH enables further N-alkylation or N-acylation to introduce affinity tags (biotin, fluorophores) or photocrosslinking groups (diazirine, benzophenone) for target identification studies, while maintaining a manageable MW increase that keeps the derivatized probe within drug-like space [2]. Analogs with a methylene or ethylene linker between morpholine and thiophene lack this urea functional handle, limiting their utility for site-specific probe derivatization.

Quote Request

Request a Quote for N-(thiophen-2-yl)morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.